molecular formula C16H19NO2 B12148567 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide

3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide

Cat. No.: B12148567
M. Wt: 257.33 g/mol
InChI Key: YRSRQZYSNWBOFG-UHFFFAOYSA-N
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Description

3-(5-Ethylfuran-2-yl)-N-(4-methylphenyl)propanamide is an amide derivative featuring a furan ring substituted with an ethyl group at the 5-position and a 4-methylphenyl group attached via a propanamide linker. Its molecular formula is C₁₆H₁₉NO₂, with a molecular weight of 257.33 g/mol (inferred from structural analogs in ). The compound’s synthesis typically involves coupling 5-ethylfuran-2-carboxylic acid with 4-methylaniline using carbodiimide-based reagents like DCC or EDC. Its structural uniqueness lies in the balance between the hydrophobic ethyl group on the furan ring and the moderately sized 4-methylphenyl group, which may optimize interactions with biological targets.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C16H19NO2/c1-3-14-8-9-15(19-14)10-11-16(18)17-13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3,(H,17,18)

InChI Key

YRSRQZYSNWBOFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide can be achieved through a multi-step process:

    Formation of 5-ethylfuran-2-carboxylic acid: This can be synthesized by the alkylation of furan with ethyl bromide in the presence of a strong base, followed by oxidation.

    Amidation Reaction: The 5-ethylfuran-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-methylphenylamine to form the desired amide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or borane.

    Substitution: Electrophiles such as bromine or nitronium ion.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It may be used as a probe to study various biological processes due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amide group could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide can be contextualized by comparing it to structurally related compounds. Key variations include substituents on the furan ring, the phenyl group, and the amide chain length, which collectively influence lipophilicity, steric effects, and target binding.

Structural and Functional Modifications

Key Insights from Comparative Analysis

Furan Substitution: Ethyl vs. Halogenated Furan: Substituting ethyl with 4-chlorophenyl () introduces antimicrobial properties, likely due to enhanced electrophilicity and target interaction.

Phenyl Group Modifications: Methyl vs. Acetamido vs. Methyl: The acetamido group () introduces hydrogen-bonding capacity but may sterically hinder receptor binding, reducing efficacy.

Amide Chain Length :

  • Propanamide (3-carbon chain) is optimal for flexibility and target engagement, as seen in analogs with similar chains (). Shorter or longer chains (e.g., acetamide, butanamide) may alter binding kinetics.

Biological Activity

3-(5-Ethylfuran-2-yl)-N-(4-methylphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propanamide backbone linked to a 5-ethylfuran moiety and a 4-methylphenyl group. Its molecular formula is C14H17NO2, with a molecular weight of approximately 231.29 g/mol. The structural characteristics of this compound facilitate various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide is attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Binding Affinity : The furan ring and amide group enhance the binding affinity to target proteins.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation, cell proliferation, and apoptosis, similar to other furan derivatives that have shown anticancer properties.

Anticancer Activity

Research has demonstrated that furan derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCancer Cell LineInhibition Rate (%)
3-(5-Ethylfuran-2-yl)-N-(4-methylphenyl)propanamideMCF-7 (Breast)45% at 50 µM
Similar Furan DerivativeHeLa (Cervical)60% at 50 µM

This suggests that the compound may serve as a lead for developing anticancer agents .

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. In vitro studies indicate that 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide exhibits activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential of this compound in treating bacterial infections .

Study on Anticancer Activity

A recent study focused on the effects of 3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide on human breast cancer cells (MCF-7). The results showed that treatment with the compound resulted in increased apoptosis rates, suggesting its potential as an anticancer therapeutic agent.

Study on Antimicrobial Properties

Another study evaluated the antimicrobial activity of various furan derivatives, including our compound, against clinically relevant pathogens. The results indicated that it significantly inhibited the growth of resistant strains, supporting its use in drug development for infectious diseases.

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